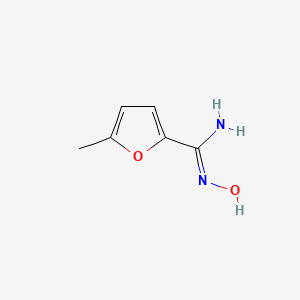
1-Phenyl-3-propyl-1H-pyrazol-5-amine
説明
1-Phenyl-3-propyl-1H-pyrazol-5-amine, commonly known as PPA, is a chemical compound that has been widely studied for its potential applications in scientific research. PPA belongs to the class of pyrazoles, which are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms. In
作用機序
The mechanism of action of PPA involves the inhibition of MAO, which is a key enzyme in the metabolism of monoamine neurotransmitters. MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and tissue distributions. PPA has been shown to be a selective inhibitor of MAO-B, which is primarily found in the brain and is involved in the breakdown of dopamine. By inhibiting MAO-B, PPA can increase the levels of dopamine in the brain, which may have beneficial effects on mood, motivation, and movement.
Biochemical and Physiological Effects:
PPA has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that PPA can inhibit the activity of MAO-B in rat brain homogenates, with an IC50 value of 0.17 μM. PPA has also been shown to increase the levels of dopamine in the striatum of rats, as measured by microdialysis. In vivo studies have shown that PPA can improve the symptoms of Parkinson's disease in animal models, such as reducing bradykinesia and improving locomotor activity.
実験室実験の利点と制限
PPA has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for MAO-B, which allows for more specific targeting of dopamine metabolism in the brain. PPA also has a relatively low molecular weight and can easily cross the blood-brain barrier, which facilitates its delivery to the brain. However, PPA has been shown to have some toxicity in animal studies, particularly at high doses, which may limit its use in certain experiments. PPA also has a short half-life in vivo, which may require frequent dosing to maintain therapeutic levels.
将来の方向性
There are several future directions for research on PPA. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and depression. Further studies are needed to determine the optimal dosing and administration regimens for PPA, as well as its long-term safety and efficacy. Another area of research is the development of novel MAO inhibitors based on the structure of PPA, which may have improved selectivity and potency. Additionally, PPA may have applications in other fields of research, such as cancer biology and immunology, which warrant further investigation.
科学的研究の応用
PPA has been investigated for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. One of the major research areas for PPA is its role as a monoamine oxidase inhibitor (MAOI), which is an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, PPA can increase the levels of these neurotransmitters in the brain, which may have therapeutic effects on certain neurological disorders, such as depression, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
2-phenyl-5-propylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-6-10-9-12(13)15(14-10)11-7-4-3-5-8-11/h3-5,7-9H,2,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRXJKWGQLGYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655611 | |
| Record name | 1-Phenyl-3-propyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017781-36-0 | |
| Record name | 1H-Pyrazol-5-amine, 1-phenyl-3-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-3-propyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




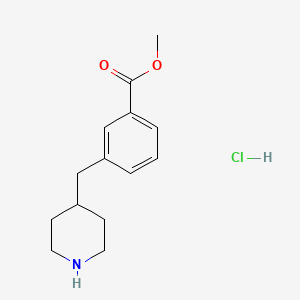
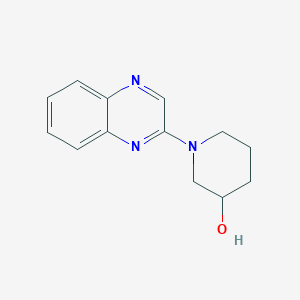
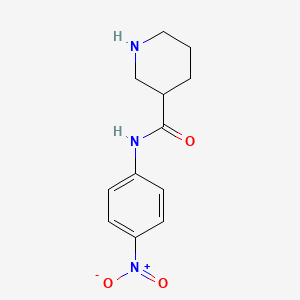
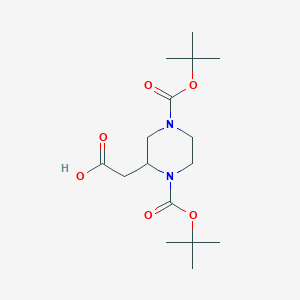
![2-[(3,4-Difluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1498933.png)

![[4-(Benzyloxy)-3,5-dimethylphenyl]methanol](/img/structure/B1498948.png)



